molecular formula C18H15ClF3N7O4S B3035656 1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea CAS No. 338399-31-8

1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea

Cat. No.: B3035656
CAS No.: 338399-31-8
M. Wt: 517.9 g/mol
InChI Key: TVJZIWZQEZQVJQ-UHFFFAOYSA-N
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Description

1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C18H15ClF3N7O4S and its molecular weight is 517.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has shown that certain derivatives of the compound , specifically those containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, have demonstrated significant antioxidant properties. For example, a compound with a structure similar to the one specified, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibited antioxidant activity 1.5 times higher than that of ascorbic acid (Tumosienė et al., 2019).

Synthesis of Heterocyclic Compounds

Various studies have focused on synthesizing new heterocyclic compounds starting from similar pyridine-based structures. These compounds have potential applications in medicinal chemistry and drug development. For instance, new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles have been synthesized using similar pyridine derivatives as starting materials (El-Kashef et al., 2010).

Antimicrobial and Antitubercular Activities

Compounds derived from pyridine-based structures, akin to the one inquired about, have been evaluated for their antimicrobial and antitubercular activities. These studies are crucial for the development of new therapeutic agents against infectious diseases (Dave et al., 2007).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles, structurally related to the compound , have been investigated as corrosion inhibitors. These compounds have shown efficacy in protecting mild steel in acidic environments, indicating their potential in industrial applications (Ansari et al., 2014).

Anticancer and Antimicrobial Agents

Recent studies have synthesized new compounds incorporating pyridine and related structures for evaluation as anticancer and antimicrobial agents. These compounds are tested for their efficacy against various cancer cell lines and pathogenic bacterial and fungal strains, highlighting their potential in medical applications (Katariya et al., 2021).

Properties

IUPAC Name

1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N7O4S/c19-13-5-9(18(20,21)22)7-23-15(13)24-8-12-6-14(28-33-12)16(30)26-27-17(34)25-10-1-3-11(4-2-10)29(31)32/h1-5,7,12H,6,8H2,(H,23,24)(H,26,30)(H2,25,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZIWZQEZQVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100569
Record name 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338399-31-8
Record name 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338399-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea

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